

# Commercial Availability and Technical Guide: 5-Bromo-2-(trifluoromethoxy)benzoic Acid

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## Compound of Interest

Compound Name: 5-bromo-2-(trifluoromethoxy)benzoic Acid

Cat. No.: B1278458

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and potential synthetic routes for **5-bromo-2-(trifluoromethoxy)benzoic acid** (CAS No. 403646-47-9). This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to the presence of the trifluoromethoxy group, a key pharmacophore known to enhance metabolic stability and lipophilicity in drug candidates.

## Commercial Availability

**5-Bromo-2-(trifluoromethoxy)benzoic acid** is available from several chemical suppliers, primarily for research and development purposes. The purity levels are generally high, suitable for most laboratory applications.

Supplier	Catalog Number	Purity	Available Quantities
Sigma-Aldrich (Ambeed)	AMBH9614F3BE	98%	Inquire
AiFChem	ACODTJ912	98%	5 g, 25 g
Aromsyn Co., Ltd.	AS10024	>98%	Gram to kilogram scale
abcr GmbH	AB309739	96%	Inquire
Aaronchem	AR00C7WR	Inquire	Inquire
Zhejiang Jiuzhou Chem Co.,Ltd	-	99%	Inquire (bulk capacity)

## Chemical and Physical Properties

A summary of the key physical and chemical properties of **5-bromo-2-(trifluoromethoxy)benzoic acid** is provided below. This data is essential for planning chemical reactions, ensuring safe handling, and for the characterization of synthesized materials.

Property	Value	Source
CAS Number	403646-47-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrF <sub>3</sub> O <sub>3</sub>	<a href="#">[3]</a>
Molecular Weight	285.01 g/mol	<a href="#">[4]</a>
Appearance	White powder/solid	
Boiling Point	287 °C	<a href="#">[4]</a>
Density	1.797 g/cm <sup>3</sup>	<a href="#">[4]</a>
Purity	≥96% (typically ≥98%)	<a href="#">[2]</a>

## Safety and Handling

**5-Bromo-2-(trifluoromethoxy)benzoic acid** is classified as a hazardous substance.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

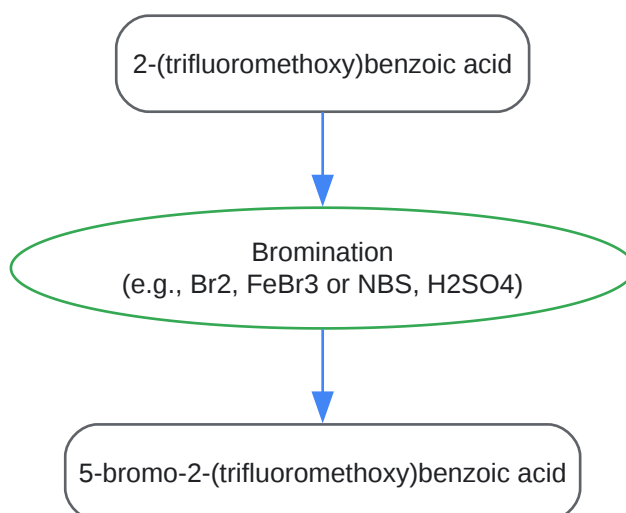
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Experimental Protocols

While a specific, published experimental protocol for the synthesis of **5-bromo-2-(trifluoromethoxy)benzoic acid** is not readily available in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry methodologies for analogous compounds. The proposed synthesis involves a two-step process starting from a commercially available precursor.

Proposed Synthetic Route:

A potential synthetic pathway could involve the bromination of 2-(trifluoromethoxy)benzoic acid. This approach leverages the directing effects of the carboxylic acid and trifluoromethoxy groups on the aromatic ring.



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Caption: Proposed synthesis of **5-bromo-2-(trifluoromethoxy)benzoic acid**.

#### Step 1: Bromination of 2-(trifluoromethoxy)benzoic acid

This protocol is adapted from standard bromination procedures for aromatic carboxylic acids.

- Materials: 2-(trifluoromethoxy)benzoic acid, N-bromosuccinimide (NBS), concentrated sulfuric acid, ice, deionized water, diethyl ether (or other suitable organic solvent), anhydrous magnesium sulfate.
- Procedure:
  - In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethoxy)benzoic acid in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).
  - Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
  - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Upon completion, carefully pour the reaction mixture over crushed ice.
- The precipitated solid is collected by vacuum filtration and washed with cold deionized water.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

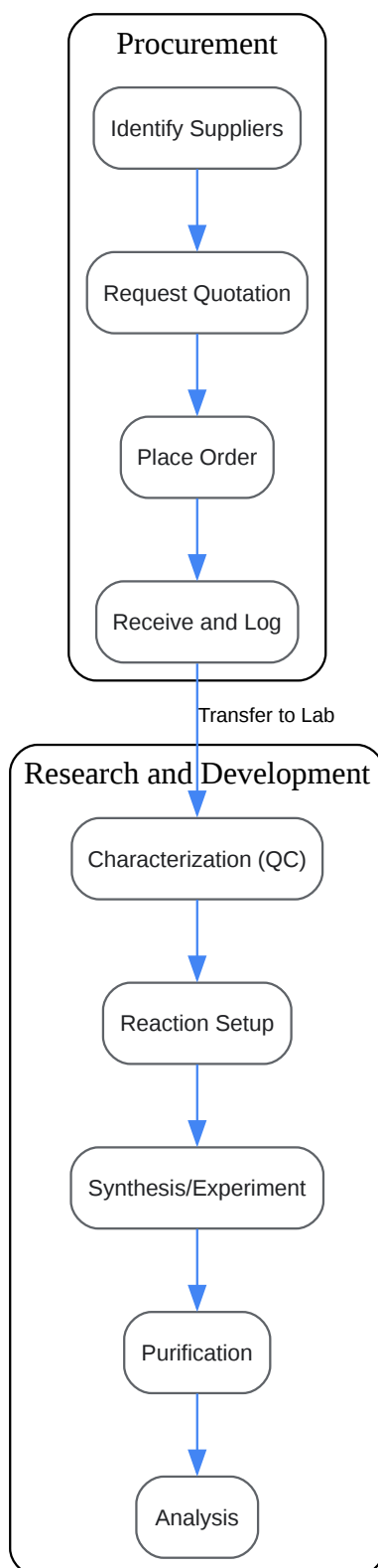
## Applications in Research and Drug Development

The trifluoromethoxy group is a highly valued substituent in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The presence of both a bromine atom and a carboxylic acid group in **5-bromo-2-(trifluoromethoxy)benzoic acid** makes it a versatile building block for the synthesis of more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carboxylic acid provides a handle for amide bond formation or other derivatizations.

This compound is a valuable starting material for the synthesis of novel therapeutic agents, agrochemicals, and materials with unique electronic properties.

## Procurement and Use Workflow

The following diagram illustrates a typical workflow for a researcher interested in utilizing **5-bromo-2-(trifluoromethoxy)benzoic acid**.



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## References

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